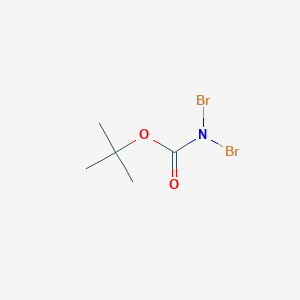
2,3-Difluoro-4-(methylthio)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Difluoro-4-(methylthio)benzoic acid is an organic compound with the molecular formula C8H6F2O2S and a molecular weight of 204.2 g/mol . It is characterized by the presence of two fluorine atoms and a methylthio group attached to a benzoic acid core. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
作用机制
Target of Action
It’s structurally similar compound, 4-(methylthio)benzoic acid, has been reported to interact with dna and prevent mutation induction in escherichia coli k12 .
Mode of Action
Based on the reported activity of 4-(methylthio)benzoic acid, it may interact with dna and prevent mutation induction .
Result of Action
4-(methylthio)benzoic acid, a structurally similar compound, has been reported to reduce cisplatin nephrotoxicity in rats .
Action Environment
It is generally recommended to use the compound in a well-ventilated area to avoid inhalation of its powder or vapor .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-(methylthio)benzoic acid typically involves the introduction of fluorine and methylthio groups onto a benzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiolate salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of solvents like dichloromethane or acetonitrile and catalysts to enhance the reaction rate and selectivity .
化学反应分析
Types of Reactions
2,3-Difluoro-4-(methylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Amines, thiols, using solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted benzoic acid derivatives.
科学研究应用
2,3-Difluoro-4-(methylthio)benzoic acid is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
2,3-Difluoro-4-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a methylthio group.
2,3-Difluoro-4-(methylthio)benzoic acid: Similar structure but with different substituents on the benzoic acid core.
Uniqueness
This compound is unique due to the presence of both fluorine and methylthio groups, which confer distinct chemical reactivity and biological activity compared to other benzoic acid derivatives .
属性
IUPAC Name |
2,3-difluoro-4-methylsulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2S/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBJXTKHMHMFSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C=C1)C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B6315812.png)







![[2-Bromo-6-(methylsulfanyl)phenyl]methanol](/img/structure/B6315846.png)




